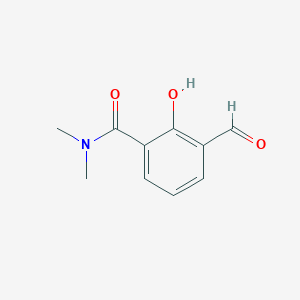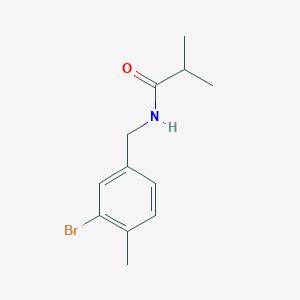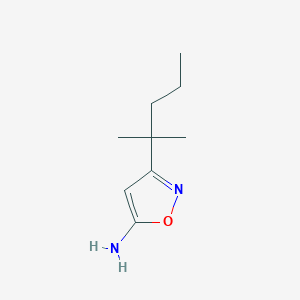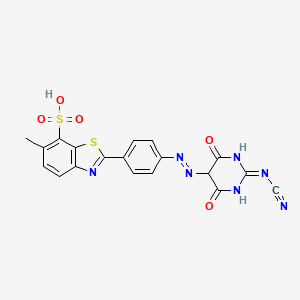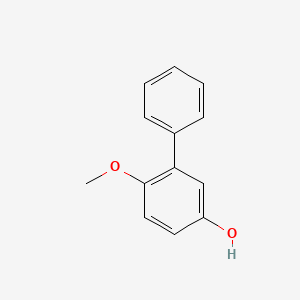
6-Methoxybiphenyl-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxybiphenyl-3-ol is an organic compound belonging to the class of biphenyls and derivatives It consists of two benzene rings linked by a single carbon-carbon bond, with a methoxy group (-OCH₃) attached to one of the benzene rings at the 6th position and a hydroxyl group (-OH) at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methoxybiphenyl-3-ol can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Hydroxylation of 6-Methoxybiphenyl: This method involves the direct hydroxylation of 6-methoxybiphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxybiphenyl-3-ol undergoes various chemical reactions, including:
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro, sulfo, or halogenated derivatives
Aplicaciones Científicas De Investigación
6-Methoxybiphenyl-3-ol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Methoxybiphenyl-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
6-Methoxybiphenyl-3-ol can be compared with other similar compounds, such as:
6-Methoxybiphenyl-2-ol: Similar structure but with the hydroxyl group at the 2nd position.
4-Methoxybiphenyl-3-ol: Similar structure but with the methoxy group at the 4th position.
6-Hydroxybiphenyl-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-methoxy-3-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clave InChI |
XZIMMDINMCPWLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



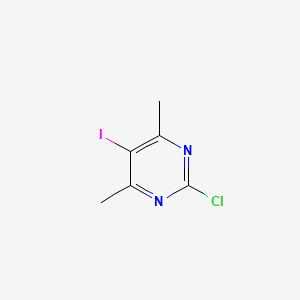
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

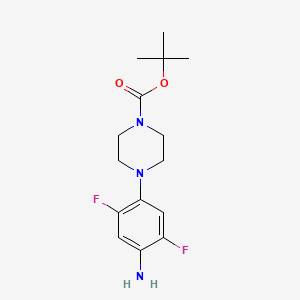
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
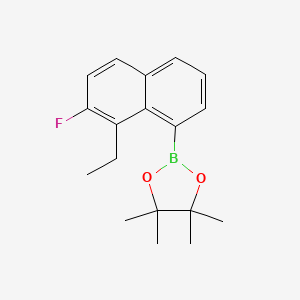
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
